Artemisinic aldehyde
Overview
Description
Synthesis Analysis
Efficient synthesis routes for artemisinin and its precursors like artemisinic aldehyde have been developed, leveraging simple and cost-effective chemical inputs. For instance, cyclohexenone has been utilized as a starting material in streamlined synthesis approaches, highlighting the advances in synthetic methodologies that aim to provide low-cost and scalable production of artemisinin (Zhu & Cook, 2012).
Molecular Structure Analysis
The molecular structure of artemisinic aldehyde plays a crucial role in its reactivity and interaction with enzymes in the biosynthetic pathway of artemisinin. Structural analyses and modifications of artemisinic aldehyde and its derivatives have been instrumental in understanding its biosynthesis and optimizing the yields of artemisinin (Schwertz et al., 2020).
Chemical Reactions and Properties
Artemisinic aldehyde undergoes a series of chemical reactions, including reductions and oxidations, as part of the artemisinin biosynthesis pathway. The enzyme-mediated transformations of artemisinic aldehyde into dihydroartemisinic aldehyde and subsequently into artemisinin are critical steps that have been extensively studied to enhance the production of artemisinin (Demiray et al., 2017).
Physical Properties Analysis
The physical properties of artemisinic aldehyde, including its solubility, stability, and reactivity, are essential for its processing and conversion into artemisinin. Research on the physical properties of artemisinic aldehyde and its intermediates helps in optimizing the extraction and synthesis processes, aiming for higher efficiency and yield of the final product (Gomez Fernandez et al., 2021).
Scientific Research Applications
Artemisinic Aldehyde in Artemisinin Biosynthesis
Artemisinin, derived from the plant Artemisia annua, is a crucial compound for malaria treatment. Understanding its biosynthesis is vital for enhancing its production. Artemisinic aldehyde plays a significant role as a precursor in this biosynthesis pathway. The conversion of artemisinic aldehyde into the corresponding acid, a process crucial for artemisinin synthesis, involves specific enzymes like aldehyde dehydrogenase homologues, which are highly expressed in the trichomes of Artemisia annua (Teoh et al., 2009).
Engineering of Artemisinin Precursors in Other Plants
Research has explored the production of artemisinin precursors, like artemisinic aldehyde, in genetically modified plants like tobacco. This approach involves expressing specific genes from Artemisia annua in tobacco, leading to the accumulation of key intermediates like artemisinic alcohol and dihydroartemisinic alcohol. Such studies highlight the potential of using alternative plant hosts for artemisinin precursor production through metabolic engineering (Zhang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11,13-15H,3-7H2,1-2H3/t11-,13+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPNGMAOHQQFJ-UNQGMJICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemisinic aldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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